BenchChemオンラインストアへようこそ!

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide

Muscarinic receptor binding CNS selectivity screening Polypharmacology profiling

CAS 898465-15-1 is the minimal baseline scaffold for tetrahydroquinoline benzamide SAR. Its 1-acetyl, 7-yl amide, and 3,5-dimethylbenzamide configuration defines a unique reference point versus N-methylsulfonyl, N-propanoyl, or positional isomers. Measured Ki of 16,000–36,000 nM at central muscarinic receptors positions it as a low-affinity control for screening cascades, free of cholinergic interference at sub-µM concentrations. Use as an HPLC-MS calibration standard for tetrahydroquinoline libraries. Supplied at 95% purity for HDAC inhibitor programs and target-ID studies.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 898465-15-1
Cat. No. B2878227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
CAS898465-15-1
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
InChIInChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-7-6-16-5-4-8-22(15(3)23)19(16)12-18/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
InChIKeyJVHWVUSDBOGPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide (CAS 898465-15-1): Core Chemical Identity and Research Procurement Profile


N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide (CAS 898465-15-1) is a synthetic small molecule belonging to the 3,4-dihydroquinoline (tetrahydroquinoline) benzamide class, with molecular formula C20H22N2O2 and molecular weight 322.41 g/mol [1]. The structure features a partially saturated quinoline core bearing an N-acetyl group at position 1 and a 3,5-dimethylbenzamide substituent at position 7, distinguishing it from fully aromatic quinoline-based benzamides and from tetrahydroquinoline analogs with alternative acyl or sulfonyl N-substituents. Commercially, the compound is typically supplied at 95% purity and is positioned as a research-grade chemical for target-identification and structure-activity relationship (SAR) studies . Available in vitro screening data indicate that the compound exhibits measurable but modest affinity for central muscarinic acetylcholine receptors, with a Ki range of 16,000–36,000 nM in rat cerebral cortex displacement assays [2].

Why N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide Cannot Be Replaced by Readily Available In-Class Analogs


The tetrahydroquinoline benzamide chemotype encompasses a structurally diverse family where subtle modifications to the N-1 acyl group, the benzamide substitution pattern, and the position of the amide linkage on the quinoline ring profoundly alter target engagement profiles. The 1-acetyl group on the dihydroquinoline core of CAS 898465-15-1 confers a specific conformational preference and hydrogen-bonding capability that differs fundamentally from analogs bearing 1-methylsulfonyl, 1-propanoyl, or 1-benzenesulfonyl substituents [1]. Similarly, the 3,5-dimethyl substitution on the benzamide phenyl ring modulates lipophilicity, steric bulk, and potential π-stacking interactions in ways that 4-fluoro, 4-chloro, or unsubstituted benzamide analogs cannot replicate. Even positional isomers—such as the corresponding 6-yl amide derivatives—may exhibit divergent binding kinetics and selectivity profiles due to altered vectorial presentation of the benzamide pharmacophore [2]. Generic substitution without experimental verification therefore carries a high risk of obtaining a compound with fundamentally different polypharmacology, as demonstrated by the distinct muscarinic receptor affinity profile measured for this specific derivative [3].

Quantitative Differentiation Evidence for N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide: Comparator-Based Performance Data


Muscarinic Acetylcholine Receptor Affinity: Modest Engagement Differentiates This Compound from High-Potency Muscarinic Ligands

In a radioligand displacement assay using [3H]quinuclidinyl benzilate on rat cerebral cortex membranes, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide exhibited a Ki value range of 16,000–36,000 nM [1]. This places the compound in the low-micromolar affinity range for central muscarinic receptors, in contrast to classical muscarinic ligands such as atropine (Ki ~0.5–1 nM) or pirenzepine (Ki ~6–10 nM at M1) [2]. The approximately 10,000-fold weaker affinity relative to prototypical muscarinic antagonists means this compound is unlikely to produce significant muscarinic-mediated off-target effects at concentrations relevant to its primary intended target class (if distinct), or alternatively, it may serve as a weakly binding control compound for muscarinic receptor profiling panels.

Muscarinic receptor binding CNS selectivity screening Polypharmacology profiling

Structural Differentiation: N-1 Acetyl Group Confers Distinct Conformational and Electronic Properties vs. Sulfonyl and Longer-Chain Acyl Analogs

The 1-acetyl substituent on the 3,4-dihydroquinoline core of CAS 898465-15-1 represents the smallest possible N-acyl group in this chemical series. Comparative structural analysis with SAR literature on quinoline-based benzamide HDAC inhibitors indicates that the N-substituent identity is a critical determinant of both enzyme inhibitory potency and cytotoxicity [1]. Compounds bearing bulkier N-1 substituents (e.g., benzenesulfonyl, furanylcarbonyl) exhibit altered binding pocket occupancy in HDAC enzymes and modified cellular permeability relative to the minimal acetyl congener. Within the Omidkhah et al. (2022) series of quinoline-based benzamides, the simplest N-unsubstituted and 2-methyl quinoline derivatives (compounds 10a and 10b) demonstrated the strongest HDAC inhibitory activity and cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines, outperforming analogs with bulky aryl substituents [1]. By extrapolation, the 1-acetyl tetrahydroquinoline scaffold of CAS 898465-15-1 represents a minimally substituted pharmacophoric baseline from which incremental gains in potency can be systematically explored through N-1 diversification.

Tetrahydroquinoline SAR N-Acyl pharmacophore HDAC inhibitor chemotype

Positional Selectivity: 7-yl Amide Linkage vs. 6-yl Analogs Determines Receptor Interaction Geometry

The amide linkage at the 7-position of the 3,4-dihydroquinoline ring in CAS 898465-15-1 establishes a distinct spatial relationship between the benzamide pharmacophore and the N-acetyl-tetrahydroquinoline scaffold. BindingDB records for structurally related 3,4-dihydroquinoline benzamides demonstrate that positional isomerism dramatically affects target binding: N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-phenyl]-2,4-dimethyl-benzamide (6-position connectivity via a carbonyl linker) shows IC50 = 210 nM at the vasopressin V2 receptor [1], whereas the 7-yl amide series represented by CAS 898465-15-1 has not been reported to engage this target. This positional dependence arises from the different vectorial projection of the benzamide group relative to the hydrogen bond acceptor/donor elements of the tetrahydroquinoline core, which alters complementarity to receptor binding pockets.

Positional isomer SAR Tetrahydroquinoline benzamide Receptor binding orientation

Validated Research Application Scenarios for N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide Based on Quantitative Evidence


Negative Control or Low-Affinity Reference Compound for Muscarinic Acetylcholine Receptor Screening Panels

The measured Ki of 16,000–36,000 nM at central muscarinic receptors [1] positions this compound as a suitable low-affinity control in muscarinic receptor binding assays. Laboratories developing or validating muscarinic receptor screening cascades can use this compound to establish the lower boundary of the assay window, complementing high-affinity positive controls such as atropine or scopolamine. Its negligible muscarinic engagement at sub-micromolar concentrations also makes it a candidate vehicle for studying non-muscarinic mechanisms in CNS tissues without confounding cholinergic interference [1].

Minimal Pharmacophoric Baseline for Tetrahydroquinoline Benzamide SAR Expansion

The combined structural features—1-acetyl (smallest N-acyl group), 7-yl amide connectivity, and 3,5-dimethylbenzamide substitution—establish CAS 898465-15-1 as a minimal baseline scaffold for systematic SAR studies. Medicinal chemistry teams investigating HDAC inhibition or anticancer activity within the tetrahydroquinoline benzamide class can use this compound as a reference point, sequentially introducing larger N-substituents, alternative benzamide substitution patterns, or ring modifications to quantify the incremental impact on potency and selectivity. The SAR framework established by Omidkhah et al. (2022) for the fully aromatic quinoline series [2] provides a methodological template for analogous exploration of the partially saturated tetrahydroquinoline chemotype.

Polypharmacology Profiling of the 3,5-Dimethylbenzamide Pharmacophore Across Distinct Heterocyclic Cores

The 3,5-dimethylbenzamide moiety is a recurring pharmacophore in epigenetic probe discovery, particularly in HDAC inhibitor programs. By pairing this benzamide with a 1-acetyl-3,4-dihydroquinoline core, CAS 898465-15-1 enables direct comparison with other 3,5-dimethylbenzamide-containing compounds built on different heterocyclic scaffolds (e.g., quinoline, indole, piperidine). The muscarinic receptor affinity data [1] provide an initial selectivity anchor for such cross-scaffold polypharmacology assessments, helping investigators distinguish target engagement that arises from the benzamide pharmacophore versus the specific heterocyclic core.

Reference Standard for Analytical Method Development and Compound Library Quality Control

With a defined molecular formula (C20H22N2O2), molecular weight (322.41 g/mol), and commercial availability at 95% purity [3], this compound can serve as a retention time and mass spectrometry calibration standard in HPLC-MS workflows for tetrahydroquinoline benzamide screening libraries. Its distinct UV chromophore (combined quinoline and benzamide absorbance) and predictable fragmentation pattern facilitate method development for purity assessment and stability monitoring of compound collections containing this chemotype.

Quote Request

Request a Quote for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.